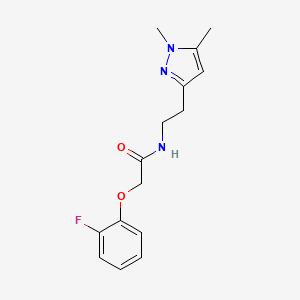

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2-(2-fluorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FN3O2/c1-11-9-12(18-19(11)2)7-8-17-15(20)10-21-14-6-4-3-5-13(14)16/h3-6,9H,7-8,10H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHLBRCFUKMTAJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)CCNC(=O)COC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 1,5-dimethyl-1H-pyrazole can be prepared by reacting acetylacetone with hydrazine hydrate under reflux conditions.

-

Alkylation: : The pyrazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, in the presence of a base like potassium carbonate to form the intermediate N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)amine.

-

Acylation: : The final step involves the acylation of the intermediate with 2-(2-fluorophenoxy)acetyl chloride in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of N-oxides.

-

Reduction: : Reduction reactions can target the acetamide group, potentially converting it to an amine.

-

Substitution: : The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Conversion to amines.

Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound may serve as a lead compound for the development of new drugs. Its structural features suggest potential activity as an enzyme inhibitor or receptor modulator, which could be explored for therapeutic applications in diseases such as cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, the compound could be used in the development of agrochemicals, dyes, and polymers. Its stability and reactivity profile make it suitable for incorporation into various industrial products.

Mechanism of Action

The mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The pyrazole ring could engage in hydrogen bonding or π-π interactions with target proteins, while the fluorophenoxy group might enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is structurally analogous to several pyrazole- and acetamide-containing derivatives. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison

Key Findings

Substituent Effects on Bioactivity: The 2-fluorophenoxy group in the target compound provides moderate electronegativity and lipophilicity, balancing solubility and membrane permeability. In contrast, 2,4-dichlorophenyl () and 4-methylsulfanylphenyl () substituents increase lipophilicity but may reduce metabolic stability due to higher halogen or sulfur content.

Hydrogen Bonding and Crystal Packing: Compounds with 3-oxopyrazole cores (e.g., ) form R₂²(10) hydrogen-bonded dimers, enhancing crystallinity and stability. Fluorine in the 2-fluorophenoxy group may engage in weak C–H···F interactions, as observed in fluorinated crystals (), affecting solubility and polymorphism.

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar acetamides, such as carbodiimide-mediated coupling (). However, fluorinated reagents or protective strategies may be required for the 2-fluorophenoxy moiety.

Pharmacological Implications :

- Compared to goxalapladib (), a naphthyridine-based acetamide with anti-atherosclerosis activity, the target compound’s simpler structure may offer advantages in synthetic scalability and pharmacokinetic tuning.

Biological Activity

N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its biological activity, particularly in the context of anti-inflammatory and anticancer properties. The presence of the fluorophenoxy group enhances its lipophilicity and bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, derivatives similar to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide have shown significant activity against various pathogens. In vitro evaluations indicated that certain pyrazole derivatives exhibit minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Anticancer Activity

Pyrazole compounds have been extensively studied for their anticancer properties. A review indicated that several derivatives demonstrated cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer), with IC50 values indicating effective growth inhibition . For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 1 | MCF7 | 3.79 |

| Compound 2 | SF-268 | 12.50 |

| Compound 3 | NCI-H460 | 42.30 |

These findings suggest that N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide could possess similar anticancer properties due to its structural similarities with other active pyrazole derivatives.

The biological activity of pyrazole compounds often involves the modulation of specific biochemical pathways:

- Inhibition of Enzymatic Activity : Many pyrazole derivatives act as enzyme inhibitors, affecting pathways involved in cell proliferation and apoptosis.

- Disruption of Cellular Signaling : Pyrazoles may interfere with signaling pathways such as those mediated by protein kinases, which are crucial for cancer cell survival.

Case Studies

- Anticancer Efficacy : A study evaluated the efficacy of a related pyrazole compound in inhibiting tumor growth in xenograft models. The compound demonstrated significant tumor reduction compared to controls, suggesting its potential as an anticancer agent .

- Antimicrobial Resistance : Another investigation focused on the resistance patterns of bacteria against pyrazole derivatives. It was found that certain compounds effectively reduced biofilm formation in resistant strains, highlighting their therapeutic potential in treating infections caused by resistant pathogens .

Q & A

Q. What are the established synthetic methodologies for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)-2-(2-fluorophenoxy)acetamide?

The compound is synthesized via carbodiimide-mediated coupling, typically using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and triethylamine in dichloromethane. A primary amine (e.g., 4-aminoantipyrine derivatives) reacts with a carboxylic acid derivative (e.g., substituted phenylacetic acid) under mild conditions (~273 K). Post-reaction, the product is purified via extraction (e.g., dichloromethane/water) and recrystallization from solvents like methylene chloride .

Q. How is the molecular conformation and crystal packing of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing bond lengths, angles, and torsion angles. For example, dihedral angles between aromatic rings (e.g., 48.45° between dichlorophenyl and pyrazole rings) and hydrogen-bonding patterns (e.g., N–H···O dimers with R₂²(10) motifs) are critical for understanding molecular packing . Refinement parameters like R factors (~0.042) and data-to-parameter ratios (~21.9) ensure structural reliability .

Advanced Research Questions

Q. How can contradictions in crystallographic data for structurally similar acetamides be resolved?

Discrepancies in torsion angles or hydrogen-bonding motifs may arise from steric repulsion or solvent effects. For instance, steric hindrance in N-substituted acetamides can rotate substituents (e.g., amide group rotation up to 80.7° relative to aromatic rings). Cross-validate using computational methods (DFT) and compare with analogous structures (e.g., dichlorophenyl vs. fluorophenoxy derivatives) to isolate contributing factors .

Q. What strategies improve reaction yield in carbodiimide-mediated syntheses of pyrazole-acetamide derivatives?

Optimize stoichiometry (1:1 amine:acid ratio), temperature (sub-ambient to minimize side reactions), and solvent polarity (dichloromethane vs. DMF). Catalytic additives (e.g., DMAP) enhance coupling efficiency. Post-synthetic purification via column chromatography or fractional crystallization improves yield .

Q. How can the chloroacetamide moiety in related derivatives be exploited for functionalization?

The chloro group undergoes nucleophilic substitution (e.g., with amines or thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura). For example, 2-chloro-N-(pyrazolyl)acetamide derivatives are intermediates for introducing sulfanyl or cyano groups, enabling diversification for structure-activity studies .

Methodological Considerations

Q. What analytical techniques validate the purity and stability of this compound under experimental conditions?

Q. How do steric and electronic effects influence the compound’s reactivity in biological assays?

Electron-withdrawing groups (e.g., 2-fluorophenoxy) reduce electron density at the acetamide carbonyl, altering hydrogen-bonding capacity. Steric bulk from 1,5-dimethylpyrazole may hinder binding to flat active sites. Computational docking (e.g., AutoDock) paired with mutagenesis studies can isolate these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.